1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene
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Overview
Description
1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms, along with a fluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the chlorination and fluorination of benzene rings under controlled conditions. The reaction may involve the use of reagents such as chlorine gas (Cl2) and fluorine gas (F2) or other fluorinating agents like sulfur tetrafluoride (SF4).
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the selective halogenation of benzene. The process may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired substitution pattern on the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to yield partially or fully hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated benzene derivatives.
Scientific Research Applications
1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
1-Chloro-2,6-difluoro-4-methylbenzene: Similar structure but lacks the fluoromethyl group.
1-Chloro-2,6-difluoro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group.
1-Chloro-2,6-difluorobenzene: Lacks the fluoromethyl group entirely.
Uniqueness: 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene is unique due to the presence of both chlorine and multiple fluorine atoms, along with a fluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4ClF3 |
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Molecular Weight |
180.55 g/mol |
IUPAC Name |
2-chloro-1,3-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2H,3H2 |
InChI Key |
JVYBYXWRFYQOFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)CF |
Origin of Product |
United States |
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